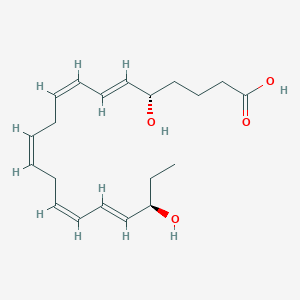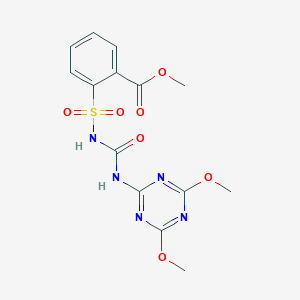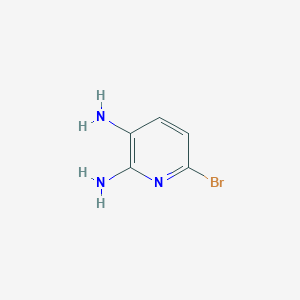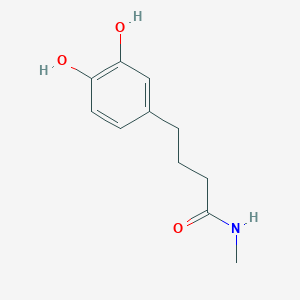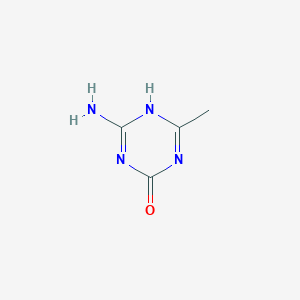
5-(Bromomethyl)thiophene-2-carbonitrile
Vue d'ensemble
Description
5-(Bromomethyl)thiophene-2-carbonitrile is a chemical compound with the molecular weight of 202.07 . Its IUPAC name is 5-(bromomethyl)-2-thiophenecarbonitrile .
Molecular Structure Analysis
The InChI code for 5-(Bromomethyl)thiophene-2-carbonitrile is 1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)thiophene-2-carbonitrile include a molecular weight of 202.07 . Unfortunately, specific details such as density, boiling point, and melting point were not found in the search results.Applications De Recherche Scientifique
Photophysical Properties
Research on similar compounds such as 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (MTTC) and 5-(5-(3,5-dimethoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (DMTTC) has focused on their photophysical properties in different solvents. These studies help understand the interaction between these compounds and solvents, particularly the role of specific hydrogen bonding and non-specific dipolar interactions in determining photophysical characteristics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).
Electrochromic Properties
The synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitriles and their copolymers has revealed significant electrochromic properties. These properties are crucial for applications like electrochromic devices (ECDs), suggesting potential use for related compounds such as 5-(Bromomethyl)thiophene-2-carbonitrile (Abaci, Ustalar, Yılmaz, & Guney, 2016).
1,3-Dipolar Cycloaddition Reaction
The cycloaddition reactions of thiophenecarbonitrile N-Oxides with various dipolarophiles have been studied, providing insights into their reactivity and potential applications in organic synthesis (Iwakura, Uno, Shiraishi, & Hongu, 1968).
Synthesis and Properties
Research into the synthesis and properties of sulfides, including 2-alkylthio(alkylsulfinyl, alkylsulfonyl)thiophene-3-carbonitrile N-oxides, contributes to understanding their reactivity and potential use in chemical synthesis (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).
Solution-Processable Solar Cells
Research involving small molecules with thiophenes for use in bulk-heterojunction solar cells has explored the use of rigidified thiophenes for enhancing photovoltaic performance, hinting at applications for related compounds (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).
Antimicrobial Activity
The synthesis of novel Schiff bases using thiophene-3-carbonitrile derivatives has shown significant antimicrobial activity, indicating potential pharmaceutical applications (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Photochemical Behavior
Studies on the photochemical behavior of halogeno-thiophenes, including arylation of 5-halogenothiophene-2-carbonitriles, suggest potential applications in organic photochemistry (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).
Fluorescence Quenching
Research on donor-acceptor compounds like 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN) has investigated their fluorescence behavior, which is vital for understanding their photochemical properties (Bohnwagner, Burghardt, & Dreuw, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(bromomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDYXBTGGZHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441723 | |
| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)thiophene-2-carbonitrile | |
CAS RN |
134135-41-4 | |
| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
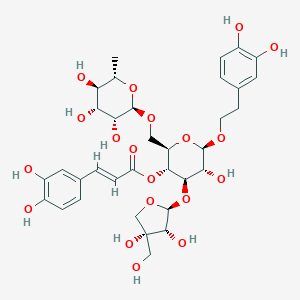

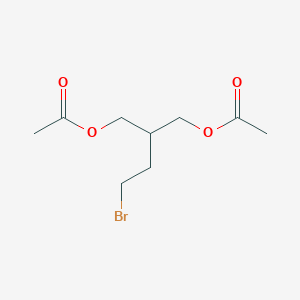
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)

